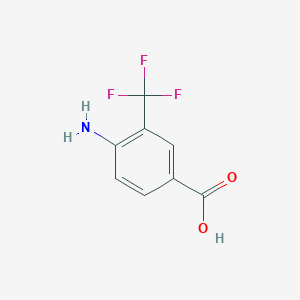

4-Amino-3-(trifluoromethyl)benzoic acid

概述

描述

4-Amino-3-(trifluoromethyl)benzoic acid (CAS 400-76-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.14 g/mol. The compound features an amino (-NH₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzoic acid backbone. Its melting point is 212–215°C, and it is commercially available at ≥98% purity . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-(trifluoromethyl)benzoic acid can be achieved through the reaction between trifluoromethanesulfonic acid trifluoromethyl ester and 4-aminobenzoic acid. The reaction is typically carried out under appropriate solvent conditions, where trifluoromethyl trifluoromethanesulfonate is added to 4-aminobenzoic acid. After the reaction is complete, the product is obtained through crystallization and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the compound .

化学反应分析

Types of Reactions

4-Amino-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Derivatives with reduced trifluoromethyl groups.

Substitution: Various substituted benzoic acids depending on the reagents used.

科学研究应用

Medicinal Chemistry

4-Amino-3-(trifluoromethyl)benzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable building block for drug development.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, which are beneficial in developing new antibiotics .

- Anti-inflammatory Agents : Studies have shown that compounds with similar structures can act as anti-inflammatory agents, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Biochemical Applications

The compound plays a role in cell biology, particularly in cell culture and transfection processes.

- Cell Culture : It is used in the formulation of media for culturing mammalian cells, enhancing cell viability and proliferation .

- Gene Therapy : The compound has applications in gene therapy, where it aids in the delivery of nucleic acids into cells, improving transfection efficiency .

Analytical Chemistry

This compound is employed as a reagent in various analytical techniques.

- Chromatography : It serves as a stationary phase modifier in high-performance liquid chromatography (HPLC), improving separation efficiency for complex mixtures .

- Spectroscopy : The compound is used in UV-visible spectroscopy as a standard for calibration due to its distinct absorbance characteristics .

Data Table of Applications

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for further development into therapeutic agents.

Case Study 2: Gene Delivery

In a research project focused on gene therapy, this compound was incorporated into liposomes for delivering plasmid DNA into mammalian cells. The study reported an increase in transfection rates compared to traditional methods, highlighting its effectiveness as a gene delivery agent.

作用机制

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. These interactions can modulate enzyme activity and protein-protein interactions, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

4-Amino-2-(trifluoromethyl)benzoic Acid (CAS 393-06-6)

- Molecular Formula: C₈H₆F₃NO₂ (same as parent compound).

- Key Difference : The -CF₃ group is at the 2-position instead of the 3-position.

- The 2-position -CF₃ group may sterically hinder interactions in supramolecular assemblies compared to the 3-position analog .

2-Amino-3-(trifluoromethyl)benzoic Acid (CAS 313-12-2)

- Molecular Formula: C₈H₆F₃NO₂.

- Key Difference: The amino group is at the 2-position, and -CF₃ is at the 3-position.

- Applications : This isomer is less commonly used in drug synthesis due to unfavorable electronic effects for amide bond formation .

Substituent Variants

4-Amino-3-(trifluoromethoxy)benzoic Acid (CAS 175278-22-5)

- Molecular Formula: C₈H₆F₃NO₃.

- Key Difference : The -CF₃ group is replaced by a trifluoromethoxy (-OCF₃) group.

4-Methyl-3-(trifluoromethyl)benzoic Acid (CAS 261952-01-6)

- Molecular Formula : C₉H₇F₃O₂.

- Key Difference: The amino group is replaced by a methyl (-CH₃) group.

- Properties: The absence of the amino group reduces polarity, leading to lower water solubility. Its melting point is 180–185°C, significantly lower than the parent compound .

Derivatives and Functional Group Modifications

Methyl 4-Amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0)

- Molecular Formula: C₉H₈F₃NO₂.

- Key Difference : The carboxylic acid (-COOH) is esterified to a methyl ester (-COOCH₃).

- Properties : The ester derivative has improved organic solubility (e.g., in chloroform or THF) and a lower melting point (~120–125°C ) due to reduced hydrogen bonding .

[4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic Acid (CAS 1260840-60-5)

- Molecular Formula: C₉H₇F₄NO₂.

- Key Difference : The benzoic acid is replaced by an acetic acid side chain, with an additional fluorine at the 3-position.

- Applications : The acetic acid moiety enables conjugation via its carboxyl group, making it useful in prodrug design .

Key Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 4-Amino-3-(trifluoromethyl)benzoic acid | 400-76-0 | C₈H₆F₃NO₂ | 205.14 | 212–215 | -NH₂ (4), -CF₃ (3) |

| 4-Amino-2-(trifluoromethyl)benzoic acid | 393-06-6 | C₈H₆F₃NO₂ | 205.13 | Not reported | -NH₂ (4), -CF₃ (2) |

| 4-Amino-3-(trifluoromethoxy)benzoic acid | 175278-22-5 | C₈H₆F₃NO₃ | 221.14 | Not reported | -NH₂ (4), -OCF₃ (3) |

| Methyl 4-amino-3-(trifluoromethyl)benzoate | 167760-75-0 | C₉H₈F₃NO₂ | 219.16 | 120–125 | -COOCH₃ (4), -NH₂ (4), -CF₃ (3) |

| 4-Methyl-3-(trifluoromethyl)benzoic acid | 261952-01-6 | C₉H₇F₃O₂ | 204.15 | 180–185 | -CH₃ (4), -CF₃ (3) |

生物活性

4-Amino-3-(trifluoromethyl)benzoic acid (also known as 4-Amino-3-(trifluoromethyl)benzoate) has garnered attention in medicinal chemistry due to its notable biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features an amino group at the para position and a trifluoromethyl group at the meta position on the benzene ring. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity, enhancing lipophilicity and potentially improving membrane permeability.

The trifluoromethyl group is known to enhance the bioactivity of organic compounds. Studies indicate that it can increase the potency of drugs by improving their interaction with biological targets. For instance, compounds with a trifluoromethyl group have shown improved inhibition of enzymes such as reverse transcriptase and serotonin uptake compared to their non-fluorinated counterparts .

Antimicrobial Properties

-

Antibacterial Activity :

- Salicylanilide derivatives containing this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 0.49 μmol/L .

- The antibacterial efficacy is comparable to established antibiotics like isoniazid, indicating potential for therapeutic applications against resistant strains .

- Antifungal Activity :

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has identified its potential in cancer therapy. In studies involving human cancer cell lines, certain analogs demonstrated IC50 values below 10 µM, indicating strong anticancer activity . Molecular docking studies have further elucidated binding modes to key receptors involved in cancer progression.

Comparative Analysis with Structural Analogues

A comparative analysis of structural analogues reveals how slight modifications can lead to significant variations in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-4-(trifluoromethyl)benzoic acid | Amino group at position 3 | Potentially different biological activities |

| 4-Amino-2-(trifluoromethyl)benzoic acid | Amino group at position 2 | Varying reactivity due to position effects |

| 4-Chloro-3-(trifluoromethyl)benzoic acid | Chlorine instead of amino group | Different interaction profiles with biological targets |

| 5-Amino-2-(trifluoromethyl)benzoic acid | Amino group at position 5 | May exhibit distinct pharmacological properties |

This table illustrates how modifications in the amino group's position can lead to diverse pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of derivatives of this compound:

- Antimycobacterial Activity : Research has shown that salicylanilide esters containing this compound possess significant activity against multidrug-resistant tuberculosis strains, highlighting its potential in treating resistant infections .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards pancreatic adenocarcinoma cell lines, suggesting a promising avenue for cancer treatment .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-(trifluoromethyl)benzoic acid, and how can intermediates be optimized?

- Methodological Answer : A common approach involves coupling trifluoromethyl-substituted aryl halides with protected aminobenzoic acid derivatives via Suzuki-Miyaura cross-coupling. For example, 3-trifluoromethylphenylboronic acid can react with 4-nitro-3-bromobenzoic acid, followed by nitro-group reduction to yield the target compound. Optimize intermediates by monitoring reaction progress via TLC (silica gel, hexane/EtOH 1:1) and using Pd(PPh₃)₄ as a catalyst in THF/Na₂CO₃ (aq) at 80°C .

- Key Parameters :

- Catalyst: Pd(PPh₃)₄ (1–2 mol%).

- Solvent: THF/H₂O (3:1).

- Purification: Column chromatography (ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆, 200–400 MHz) to confirm aromatic proton environments and trifluoromethyl group integration. Melting point analysis (mp 287–293°C) and HPLC (C18 column, 0.1% TFA in H₂O/MeCN) validate purity. IR spectroscopy (KBr pellet) identifies carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Q. What solvent systems are optimal for dissolving this compound in reactivity studies?

- Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) but dissolves moderately in methanol/water (1:1) with heating. For reactions requiring anhydrous conditions, use DMF with 1–2 equivalents of DBU to deprotonate the carboxylic acid and enhance solubility .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring at the meta position, enabling SNAr with amines or thiols under mild conditions (50–60°C, K₂CO₃ in DMF). Monitor regioselectivity via LC-MS and compare with computational models (DFT, B3LYP/6-31G*) to predict activation energies for competing reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities in intermediates or divergent assay conditions. Validate purity via HPLC-UV/HRMS and replicate assays under standardized protocols (e.g., fixed pH, temperature). For enzyme inhibition studies, use isothermal titration calorimetry (ITC) to directly measure binding affinities, minimizing interference from solvent effects .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2 or kinases). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues, and hydrophobic interactions of the trifluoromethyl group. Validate predictions with SAR studies, modifying substituents on the benzoic acid core .

Q. What are the challenges in synthesizing isotopically labeled this compound for metabolic tracing?

- Methodological Answer : Incorporate ¹³C or ¹⁵N labels via reductive amination of 3-trifluoromethyl-4-nitrobenzoic acid using labeled ammonia (NH₃·H₂O-¹⁵N). Purify via ion-exchange chromatography to remove unreacted precursors. Confirm isotopic enrichment using LC-HRMS (Q-TOF) with a mass accuracy threshold of <5 ppm .

Q. How can researchers mitigate decomposition of this compound under acidic conditions?

- Methodological Answer : Stabilize the compound by forming a zwitterionic complex with tertiary amines (e.g., Et₃N) in aqueous media. For long-term storage, lyophilize as a sodium salt and store under argon at −20°C. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

属性

IUPAC Name |

4-amino-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPPORJZPNJXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390689 | |

| Record name | 4-amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-76-0 | |

| Record name | 4-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。